Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
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Description
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a useful research compound. Its molecular formula is C11H22N2O3S and its molecular weight is 262.37. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the compound , have been demonstrated as N-(Boc) nitrone equivalents, offering a novel approach to the synthesis of N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis, showcasing their utility in constructing complex molecules from simpler aldehydes through innovative synthetic routes (Guinchard, Vallée, & Denis, 2005).
Asymmetric Synthesis and Chirality
In another related study, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized through asymmetric Mannich reactions. This underscores the compound's significance in generating chiral amino carbonyl compounds, a critical aspect in developing pharmaceuticals and fine chemicals with enantioselective properties. The research highlights methods for synthesis, purification, and safe disposal of waste, indicating the compound's role in environmentally conscious chemical processes (Yang, Pan, & List, 2009).
Intermediate for Nucleotide Analogues
The synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate represents an important intermediate for the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides. This application is particularly relevant in the field of medicinal chemistry, where such analogues are pivotal in drug discovery and development, illustrating the compound's potential in creating therapeutic agents (Ober, Marsch, Harms, & Carell, 2004).
Advanced Material Science
Further research into silyl carbamates highlights the chemoselective transformation of amino protecting groups, demonstrating the utility of tert-butyl compounds in material science. This research outlines methods for transforming common amino protecting groups into more versatile compounds, which can be applied in the development of novel materials with tailored properties (Sakaitani & Ohfune, 1990).
Properties
IUPAC Name |
tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNNGEZEYSNRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.